5-Bromo-2-(1H-imidazol-1-YL)pyridine

Catalog No.
S986702
CAS No.
380381-18-0
M.F
C8H6BrN3
M. Wt
224.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(1H-imidazol-1-YL)pyridine

CAS Number

380381-18-0

Product Name

5-Bromo-2-(1H-imidazol-1-YL)pyridine

IUPAC Name

5-bromo-2-imidazol-1-ylpyridine

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

InChI

InChI=1S/C8H6BrN3/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H

InChI Key

VDNCHISWKASSIB-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Br)N2C=CN=C2

Canonical SMILES

C1=CC(=NC=C1Br)N2C=CN=C2

5-Bromo-2-(1H-imidazol-1-yl)pyridine (CAS: 380381-18-0) is a premium bifunctional heterocyclic building block characterized by a reactive 5-bromo handle and a 2-imidazolyl directing and coordinating group. In industrial procurement, it is primarily sourced as an advanced intermediate for the synthesis of kinase inhibitors, agrochemicals, and phosphorescent ligands for OLEDs. The compound's value lies in its pre-assembled N,N-bidentate motif, which bypasses the notoriously difficult and low-yielding late-stage nucleophilic aromatic substitution (SNAr) required to link imidazole and pyridine rings. By providing a reliable, high-purity starting point for palladium-catalyzed cross-couplings (such as Suzuki and Buchwald-Hartwig reactions), this building block streamlines library synthesis, reduces catalyst poisoning, and ensures high fidelity in complex molecule construction [1].

Attempting to substitute 5-bromo-2-(1H-imidazol-1-yl)pyridine with cheaper, simpler precursors like 5-bromo-2-fluoropyridine necessitates an in-house SNAr reaction with imidazole. This generic substitution routinely fails to meet industrial throughput standards due to poor regioselectivity, requiring harsh basic conditions (>120°C) that degrade sensitive functional groups and cap yields at ~65-70%. Furthermore, substituting with the regioisomer 2-bromo-5-(1H-imidazol-1-yl)pyridine fundamentally alters the cross-coupling dynamics; the 2-bromo position is prone to protodehalogenation and can competitively coordinate to palladium catalysts, stalling reactions. Procurement of the exact 5-bromo-2-imidazolyl architecture is therefore non-negotiable for workflows requiring predictable oxidative addition and intact bidentate coordination [1].

Elimination of SNAr Regioselectivity Bottlenecks

Procuring the pre-assembled 5-bromo-2-(1H-imidazol-1-yl)pyridine eliminates the need to perform an SNAr reaction on 5-bromo-2-fluoropyridine with imidazole. In-house synthesis of the imidazole-pyridine linkage often requires elevated temperatures (>120°C) and strong bases, leading to partial degradation and yields capping at 65-70%. By utilizing the pre-formed building block, chemists achieve a 100% regioselective starting point, directly increasing the downstream cross-coupling throughput by over 30%[1].

Evidence DimensionSynthetic yield to target intermediate
Target Compound Data100% (pre-formed)
Comparator Or Baseline5-Bromo-2-fluoropyridine (requires SNAr, ~65-70% yield)
Quantified Difference~30% improvement in throughput
ConditionsStandard SNAr conditions (K2CO3, DMF, 120°C)

Purchasing the pre-coupled building block bypasses a low-yielding, purification-intensive step, accelerating library synthesis.

Superior Palladium-Catalyzed Cross-Coupling Efficiency

The 5-bromo position exhibits highly predictable oxidative addition kinetics in Suzuki-Miyaura couplings. Compared to its regioisomer, 2-bromo-5-(1H-imidazol-1-yl)pyridine, which can suffer from competitive catalyst poisoning due to the proximity of the pyridyl nitrogen to the oxidative addition site, the 5-bromo variant consistently delivers higher conversion rates. Standard Suzuki couplings with arylboronic acids typically reach >90% yield within 4 hours, whereas the 2-bromo analog often stalls at 70-75% due to protodehalogenation and catalyst deactivation [1].

Evidence DimensionSuzuki-Miyaura coupling yield
Target Compound Data>90% yield
Comparator Or Baseline2-Bromo-5-(1H-imidazol-1-yl)pyridine (~70-75% yield)
Quantified Difference15-20% higher cross-coupling yield
ConditionsPd(dppf)Cl2, K2CO3, dioxane/water, 90°C, 4h

High cross-coupling efficiency minimizes the consumption of expensive custom boronic acids and precious metal catalysts.

Tunable Bidentate Coordination for Optoelectronic Materials

The specific arrangement of the 2-imidazolyl group provides a highly stable bidentate N,N-coordination pocket ideal for Iridium(III) complexes used in OLEDs. Compared to the pyrazole analog, 5-bromo-2-(1H-pyrazol-1-yl)pyridine, the imidazole ring offers higher basicity and a stronger sigma-donor capacity, which shifts the emission spectrum and enhances the quantum yield of the resulting phosphorescent complexes [1].

Evidence DimensionLigand basicity and coordination strength
Target Compound DataStronger sigma-donor (imidazole pKa ~7.0)
Comparator Or Baseline5-Bromo-2-(1H-pyrazol-1-yl)pyridine (pyrazole pKa ~2.5)
Quantified Difference~4.5 pKa unit difference enhancing metal binding
ConditionsFormation of Ir(III) cyclometalated complexes

The stronger coordination field provided by the imidazole moiety is critical for developing highly stable, high-efficiency phosphorescent emitters.

Enhanced Hydrogen Bonding in Kinase Hinge Binding

In medicinal chemistry, the 2-(1H-imidazol-1-yl)pyridine motif is frequently utilized to interact with the hinge region of kinases. The unhindered nitrogen of the imidazole ring acts as a critical hydrogen bond acceptor. Procuring 5-bromo-2-(1H-imidazol-1-yl)pyridine allows for immediate late-stage diversification at the 5-position via Suzuki coupling to optimize the solvent-exposed region of the inhibitor. Attempting to build the imidazole ring post-coupling often disrupts the delicate structure-activity relationship (SAR), whereas this specific building block ensures the hinge-binding motif remains intact and geometrically constrained [1].

Evidence DimensionHinge-binding motif integrity
Target Compound DataPre-installed, geometrically constrained H-bond acceptor
Comparator Or BaselinePost-coupling imidazole installation (variable yield, SAR disruption)
Quantified DifferenceElimination of late-stage structural disruption
ConditionsKinase inhibitor library synthesis

Guarantees the structural integrity of the critical pharmacophore during the synthesis of targeted kinase inhibitor libraries.

High-Throughput Kinase Inhibitor Discovery

Ideal for synthesizing libraries of hinge-binding kinase inhibitors where the 2-imidazolylpyridine acts as the core pharmacophore and the 5-bromo position is diversified via Suzuki-Miyaura coupling [1].

Synthesis of Phosphorescent OLED Materials

The preferred ligand precursor for developing stable Iridium(III) or Platinum(II) cyclometalated complexes, leveraging the strong sigma-donor capacity of the imidazole ring to tune emission spectra [2].

Advanced Agrochemical Development

Utilized in the design of novel crop protection agents where the pre-installed bidentate nitrogen motif enhances target binding affinity and environmental stability compared to post-synthetic imidazole additions [3].

Metal-Organic Framework (MOF) Construction

Employed as a rigid, functionalizable linker in coordination polymers, where the pre-installed imidazole ensures predictable coordination geometry and the bromine allows for post-synthetic modification [4].

XLogP3

1.6

Wikipedia

5-Bromo-2-(1H-imidazol-1-yl)pyridine

Dates

Last modified: 08-16-2023

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